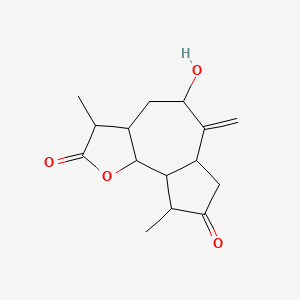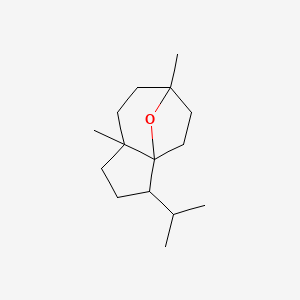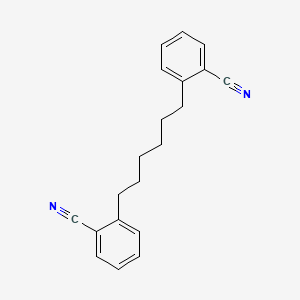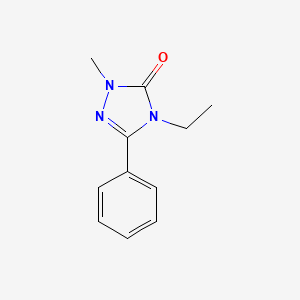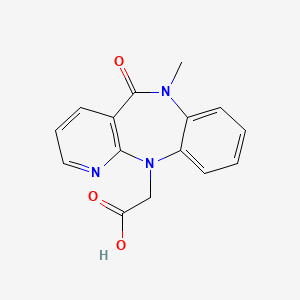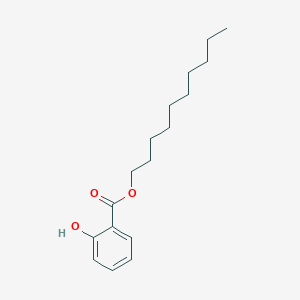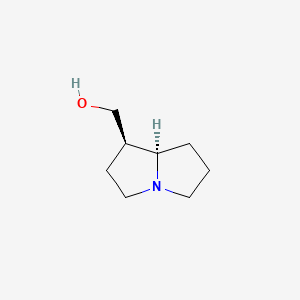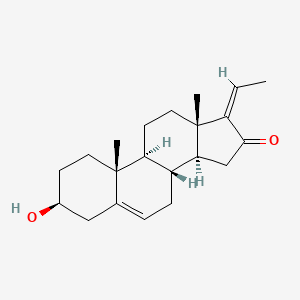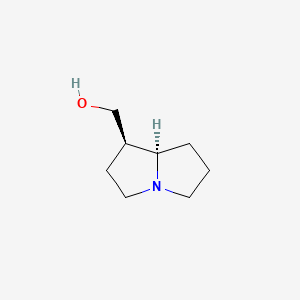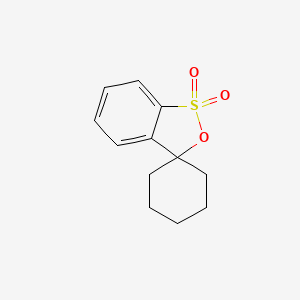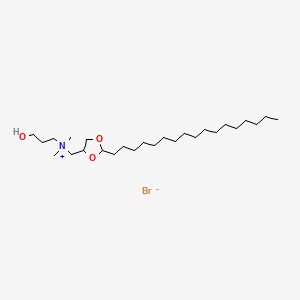![molecular formula C18H16O2 B12790569 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 91548-48-0](/img/structure/B12790569.png)
6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound featuring a unique structure that includes both phenyl and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves a series of cycloaddition reactions. One common method involves the Diels-Alder reaction between a diene and a dienophile, followed by further functionalization to introduce the phenyl and methylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition reactions. The separation and purification of the final product are typically achieved through techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl and methylphenyl rings .
Applications De Recherche Scientifique
6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylbicyclo[3.2.0]hept-3-en-6-one: This compound shares a similar bicyclic structure but differs in the substituents attached to the ring.
2-Oxabicyclo[3.2.0]hept-6-ene: Another related compound with a similar core structure but different functional groups.
Uniqueness
6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to the presence of both phenyl and methylphenyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
91548-48-0 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C18H16O2/c1-13-7-9-15(10-8-13)18(14-5-3-2-4-6-14)16-11-12-19-17(16)20-18/h2-12,16-17H,1H3 |
Clé InChI |
IKZQQMRJOBQRKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(C3C=COC3O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



